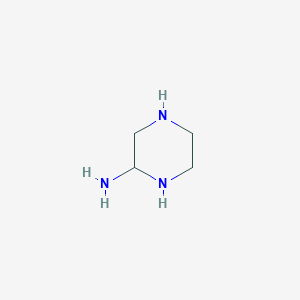

2-Piperazinamine

概要

説明

2-Piperazinamine, also known as 1-Aminopiperazine, is an organic compound with the molecular formula C4H11N3. It is a derivative of piperazine, a heterocyclic amine with a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 2-Piperazinamine can be synthesized through several methods. One common approach involves the reaction of piperazine with ammonia under high pressure and temperature. Another method includes the reduction of 2-nitropiperazine using hydrogen in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of 2-nitropiperazine. This process involves the use of a hydrogenation reactor where 2-nitropiperazine is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion to this compound.

化学反応の分析

Types of Reactions: 2-Piperazinamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form piperazine-2,3-dione.

Reduction: It can be reduced to form 2-methylpiperazine.

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used under basic conditions.

Major Products:

Oxidation: Piperazine-2,3-dione.

Reduction: 2-Methylpiperazine.

Substitution: N-alkylated piperazines such as N-methylpiperazine or N-ethylpiperazine.

科学的研究の応用

Antiasthmatic Activity

Recent studies have demonstrated the potential of 2-piperidone as an antiasthmatic agent. In animal models, it exhibited profound antihistaminic activity, significantly reducing bronchospasm induced by histamine compared to standard drugs like chlorpheniramine. The compound showed a dose-dependent response in protecting against bronchospasm, indicating its potential as a bronchodilator .

Table 1: Antihistaminic Activity of 2-Piperidone

| Group | Drug and Dose | PCT Mean ± SEM |

|---|---|---|

| Control | Distilled water p.o. | 2.22 ± 0.24 |

| Standard | Chlorpheniramine 2 mg/kg p.o. | 8.77 ± 0.43** |

| Test Compound | TPC (2-Piperidone) 2 mg/kg p.o. | 10.81 ± 1.29*** |

*PCT: Protective Time (in minutes); **p < 0.01; **p < 0.001 compared to control .

Hepatoprotective Activity

In another study, 2-piperidone demonstrated hepatoprotective effects comparable to the standard drug silymarin. It significantly reduced biochemical markers of liver damage and promoted the regeneration of hepatocytes in animal models, suggesting its utility in treating liver disorders .

Table 2: Hepatoprotective Effects of 2-Piperidone

| Treatment | Dose (mg/kg) | Biochemical Markers Reduction (%) |

|---|---|---|

| Control | - | - |

| Silymarin | Standard | Significant |

| TPC (2-Piperidone) | 0.5 | Comparable to Silymarin |

Results indicate significant hepatoprotective activity .

Cytotoxic Effects

Recent investigations have identified novel derivatives of piperidone that exhibit cytotoxic properties against various cancer cell lines, including breast and colon cancer cells. These compounds induce apoptosis via the intrinsic apoptotic pathway and have been shown to alter the cell cycle, making them promising candidates for anticancer drug development .

Table 3: Cytotoxicity of Piperidone Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | Low micromolar range | Apoptosis induction |

| Colon Cancer | Nanomolar range | Proteasome inhibition |

These findings highlight the potential of piperidone derivatives in cancer therapy .

Alzheimer's Disease

A series of studies have focused on the development of piperidone derivatives aimed at treating Alzheimer's disease (AD). These compounds have shown significant inhibition of beta-amyloid aggregation and anti-inflammatory properties in neuroinflammation models, indicating their potential as multifunctional agents for AD treatment .

Table 4: Neuroprotective Properties of Piperidone Derivatives

| Compound | Aβ(1-42) Inhibition (%) | Anti-inflammatory Activity |

|---|---|---|

| Compound 7q | 59.11 at 20 μM | Effective suppression of TNF-α |

| Compound 6b | Significant | Reduced IL-1β and IL-6 production |

These compounds represent a promising avenue for AD therapeutics .

CYP2E1 Activity

Research has identified 2-piperidone as a biomarker for CYP2E1 activity in mice models, providing insights into its metabolic pathways and potential implications for drug metabolism studies . This identification can aid in understanding individual variations in drug responses and toxicity.

作用機序

The mechanism of action of 2-Piperazinamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, it acts as a ligand that binds to receptor sites, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, enzyme inhibition, and signal transduction mechanisms.

類似化合物との比較

Piperazine: A parent compound with similar structural features but lacks the amino group at the second position.

1-Methylpiperazine: Similar structure with a methyl group instead of an amino group.

2-Methylpiperazine: Similar structure with a methyl group at the second position instead of an amino group.

Uniqueness: 2-Piperazinamine is unique due to the presence of the amino group at the second position, which imparts distinct chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various applications.

生物活性

2-Piperazinamine, a compound belonging to the piperazine family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, highlighting its significance in medicinal chemistry.

Overview of this compound

This compound is characterized by a piperazine ring with an amine substituent. This structural feature is crucial for its interaction with various biological targets, particularly neurotransmitter receptors and enzymes involved in disease processes.

This compound exhibits activity through several mechanisms:

- Neurotransmitter Receptor Modulation : Research indicates that piperazine derivatives can act on neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs) and glycine receptors. For instance, compounds derived from piperazine have shown selectivity for the α4β2 nAChRs, which are implicated in cognitive functions and neuropsychiatric disorders .

- Anticancer Activity : Various derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines such as SK-OV-3 and HeLa. For example, a derivative with dual fluorine substitutions exhibited an IC50 of 12.67 µg/ml against SK-OV-3 cells, comparable to the standard drug gefitinib .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE), which are critical in inflammatory responses and cancer metastasis. Certain piperazine-based inhibitors have shown moderate in vivo activity against MMP-13 .

Case Study 1: Neurotransmitter Receptor Interaction

In a study evaluating the effects of piperazine derivatives on neurotransmitter systems, researchers found that specific modifications to the piperazine structure significantly enhanced binding affinity to nAChRs. For instance, a novel compound was identified as a positive allosteric modulator of the α7 receptor, indicating potential applications in treating cognitive deficits associated with schizophrenia .

Case Study 2: Anticancer Efficacy

A series of chrysin-piperazine conjugates were synthesized and evaluated for their anticancer properties. One particular derivative showed remarkable potency against multiple cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) studies revealed that specific substituents on the piperazine ring were critical for enhancing cytotoxicity .

Case Study 3: Enzyme Inhibition Profiles

The biological activity of this compound derivatives was further explored through their inhibitory effects on MMPs. Compounds demonstrated varying degrees of inhibition, with some showing promising results in reducing tumor growth in animal models. The SAR analysis highlighted the importance of the amine functional group in enhancing binding affinity to target enzymes .

Table 1: Biological Activity of Selected this compound Derivatives

| Compound Name | Target | IC50 (µg/ml) | Activity Type |

|---|---|---|---|

| B-973 | α7 nAChR | N/A | Positive Allosteric Modulator |

| Chrysin-Pip | HeLa | 1.02 | Anticancer |

| MMP Inhibitor | MMP-13 | N/A | Enzyme Inhibitor |

Table 2: Neurotransmitter Receptor Binding Affinities

| Compound Name | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Compound A | α4β2 nAChR | 5 |

| Compound B | Glycine Receptor | 3 |

特性

IUPAC Name |

piperazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c5-4-3-6-1-2-7-4/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIGUVWXDJBPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602198 | |

| Record name | Piperazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471925-18-5 | |

| Record name | Piperazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。